Diamyl Sulfate

Descripción

Overview of Dialkyl Sulfates in Contemporary Organic Synthesis and Industrial Chemistry

Dialkyl sulfates are a class of organic compounds represented by the general formula RO-SO₂-OR', where R and R' are alkyl groups. wikipedia.org They are formally the diesters of an alcohol and sulfuric acid. wikipedia.org In contemporary organic synthesis, dialkyl sulfates are most valued as potent alkylating agents. researchgate.netbrill.com Compounds such as dimethyl sulfate (B86663) and diethyl sulfate are archetypal reagents used to introduce methyl or ethyl groups into a variety of organic molecules, including phenols, amines, and carbohydrates. researchgate.netbrill.comwikipedia.org This reactivity is fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For instance, they are used to prepare quaternary ammonium (B1175870) salts, which can function as surfactants or fabric softeners. wikipedia.org

Industrially, the broader family of alkyl sulfates, particularly long-chain monoalkyl sulfates, are of immense commercial importance as anionic surfactants. wikipedia.orgfirp-ula.org They are key ingredients in a vast array of products, including detergents, soaps, shampoos, and other personal care items. wikipedia.org In 2003, approximately 118,000 tonnes per annum of alkyl sulfates were used in the United States alone. wikipedia.org The global market for alkyl sulfates was valued at over USD 89 billion in 2024, indicating their significant role in the household and industrial cleaning sectors. cognitivemarketresearch.com While diamyl sulfate itself is not one of the most common long-chain sulfates used in high-volume consumer products, its chemistry is representative of this important class of compounds.

Historical Evolution of Organosulfur Compound Research and the Emergence of this compound in Chemical Discourse

The study of organosulfur compounds dates back to the 19th century, a period that saw the discovery of major classes of these substances. tandfonline.comtandfonline.com Early work established foundational concepts, such as the analogy between sulfur-containing compounds and their oxygen-containing ether and alcohol counterparts, which was a key validation of the "type theory" in early organic chemistry. tandfonline.com Thiols (mercaptans) were first synthesized in 1834, and the simplest thioethers, dimethyl and diethyl sulfide (B99878), were prepared in 1840. tandfonline.combritannica.com

The diester of methanol (B129727) and sulfuric acid, dimethyl sulfate, was first prepared in an impure form in the early 19th century and was studied more extensively later in that period. wikipedia.org The general synthesis for dialkyl sulfates involves the esterification of an alcohol with sulfuric acid or its derivatives. wikipedia.orgwikipedia.org A common industrial method involves the reaction of a dialkyl ether with sulfur trioxide. wikipedia.org

Specific historical accounts detailing the first synthesis and characterization of this compound are not prominent in chemical literature, suggesting it did not play as pivotal a role as its smaller counterparts like dimethyl or diethyl sulfate. Its emergence is as a member of the broader class of dialkyl sulfates, synthesized via established methods from amyl alcohol. It is commercially available today and used in more specialized synthetic applications rather than as a high-volume industrial chemical. cymitquimica.comchemicalbull.comtcichemicals.com It has been noted as a potential reagent in the synthesis of the gout medication Febuxostat. chemicalbull.com

Identification of Current Research Directions and Underexplored Facets of this compound

Recent research has begun to uncover novel reactivity for dialkyl sulfates, moving beyond their classical role as alkylating agents. A groundbreaking area of investigation is the use of dialkyl sulfates as catalysts through noncovalent "carbon bond interactions." chemrxiv.orgresearchgate.net This research demonstrates that the electrophilic carbon atom in dialkyl sulfates can act as a Lewis acid to activate carbonyl groups, for example, in acetal (B89532) formation reactions. chemrxiv.orgchemrxiv.org This catalytic function is a previously unexplored facet of their chemistry. chemrxiv.org

Studies have computed the molecular electrostatic potential (MEP) surfaces of various dialkyl sulfates, correlating these values with their catalytic efficacy. chemrxiv.orgchemrxiv.org This research has largely focused on common reagents like dimethyl sulfate, diethyl sulfate, and diisopropyl sulfate. researchgate.netchemrxiv.org The catalytic potential of higher, less common dialkyl sulfates, such as this compound, remains an underexplored area. The dispersion of positive charge across the alkyl chains in larger sulfates could influence their catalytic activity in novel ways. chemrxiv.org This opens a clear research direction: investigating the catalytic properties of this compound and other long-chain analogues to determine how chain length affects their ability to facilitate reactions through carbon bonding, potentially leading to new synthetic methodologies.

Structure

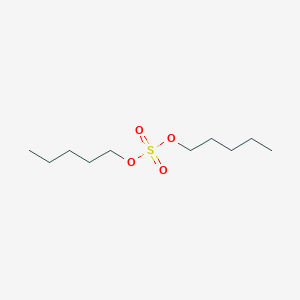

2D Structure

3D Structure

Propiedades

IUPAC Name |

dipentyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4S/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFRWLVTHPVQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOS(=O)(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541376 | |

| Record name | Dipentyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5867-98-1 | |

| Record name | Dipentyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diamyl Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Synthetic Methodologies for Diamyl Sulfate

Established Synthetic Routes for Dialkyl Sulfates: A Review of Methodologies

The synthesis of dialkyl sulfates, a class of organic compounds with the general structure R-O-SO₂-O-R', where R and R' are alkyl groups, has been a subject of interest for over a century. These compounds serve as versatile reagents in organic synthesis, primarily as alkylating agents. wikipedia.org The methodologies for their preparation have evolved, driven by the need for higher yields, purity, and more environmentally benign processes.

Esterification Reactions: Catalytic Strategies and Reaction Kinetics

The most fundamental and widely employed method for synthesizing dialkyl sulfates is the Fischer esterification of an alcohol with sulfuric acid. wikipedia.orgissr.edu.kh This reversible reaction involves the reaction of two moles of an alcohol with one mole of sulfuric acid to produce one mole of the corresponding dialkyl sulfate (B86663) and two moles of water. wikipedia.org

The reaction is typically catalyzed by a strong acid, with concentrated sulfuric acid itself often serving as both reactant and catalyst. issr.edu.khchemguide.co.uk The mechanism involves the protonation of the alcohol by the acid catalyst, making it a better leaving group. This is followed by the nucleophilic attack of a second alcohol molecule on the sulfur atom of the intermediate alkylsulfuric acid. jove.com

Catalytic Strategies:

Several catalytic strategies have been developed to improve the efficiency of this esterification. The use of a catalyst is crucial as the uncatalyzed reaction is slow. issr.edu.kh

Strong Mineral Acids: Concentrated sulfuric acid is the most common catalyst. google.com

p-Toluenesulfonic Acid: This is another strong acid catalyst used in esterification processes. google.com

Dialkyl Sulfate Precursors: Dimethyl sulfate or diethyl sulfate can be used as catalyst precursors, which hydrolyze in situ to form a catalytic equilibrium mixture of monoalkyl sulfate and sulfuric acid. google.com

Solid Acid Catalysts: To simplify catalyst removal and product purification, solid acid catalysts like sulfated zirconia have been investigated. Their activity is proportional to the sulfur content and dispersion of the catalyst. rsc.org

Ionic Liquids: Brønsted-acidic ionic liquids have shown promise as efficient and reusable catalysts for similar reactions. cjcatal.com

Reaction Kinetics:

The kinetics of dialkyl sulfate formation are influenced by several factors, including the structure of the alcohol, temperature, and the concentration of the acid catalyst.

Studies on the esterification of sulfuric acid with various alcohols have shown that the reaction rate is dependent on the alkyl chain length of the alcohol; longer chains tend to react slower. rsc.orgresearchgate.net

The reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus decreasing the yield of the dialkyl sulfate. jove.com To drive the reaction forward, methods like distilling off the ester as it is formed are employed, especially for smaller, more volatile esters. chemguide.co.uk

Kinetic studies have shown that the forward reaction rate constants for dialkyl sulfate formation can be significantly higher in aerosol phases compared to solution chemistry. researchgate.netcopernicus.org

The formation of monomethyl sulfate (MMS) is a key intermediate in the synthesis of dimethyl sulfate (DMS) from methanol (B129727) and sulfuric acid. MMS formation is rapid, and it then undergoes a reversible esterification to form DMS. researchgate.net

Analogous Synthetic Approaches for Higher Dialkyl Sulfates from Precursors

While direct esterification is common, other methods have been developed, particularly for the synthesis of higher or more complex dialkyl sulfates.

One notable approach involves the use of boron esters as intermediates. google.com In this method, boric acid is reacted with three moles of an alcohol to form a trialkyl borate. This boron ester is then reacted with sulfuric acid in a process called acidolysis to produce the corresponding dialkyl sulfate in high yields. google.com This method is advantageous as it can avoid the formation of byproducts like alkenes, isoalkenes, and ethers that can occur with direct esterification of higher alcohols. google.com

Another strategy involves the use of sulfur trioxide-amine complexes , such as SO₃-pyridine or SO₃-trimethylamine. nih.gov These reagents are less reactive and can be used for the sulfation of alcohols under milder conditions, which is beneficial for sensitive substrates. nih.gov However, the synthesis of long-chain primary alcohol sulfates using sulfamic acid, a related reagent, can result in poor yields and colored products. nih.gov

Furthermore, alkyl chlorosulfates can serve as precursors. rsc.org The reaction of an alcohol with an alkyl chlorosulfate (B8482658) can produce a dialkyl sulfate. However, this method may require the use of a strong base and can lead to side products. rsc.org

The table below summarizes some of the key synthetic approaches for dialkyl sulfates.

| Method | Reactants | Catalyst/Reagent | Key Features |

| Fischer Esterification | Alcohol, Sulfuric Acid | Concentrated H₂SO₄, p-Toluenesulfonic Acid | Reversible reaction; water removal increases yield. wikipedia.orgissr.edu.khjove.com |

| Boron Ester Intermediate | Boric Acid, Alcohol, Sulfuric Acid | - | High yields for higher dialkyl sulfates; avoids byproducts. google.com |

| Sulfur Trioxide-Amine Complexes | Alcohol, SO₃-Amine Complex | Pyridine, Trimethylamine | Milder conditions; suitable for sensitive substrates. nih.gov |

| Alkyl Chlorosulfate Precursor | Alcohol, Alkyl Chlorosulfate | Strong Base | Can lead to side products. rsc.org |

Targeted Synthesis of Diamyl Sulfate: Mechanistic Insights and Optimization

The synthesis of this compound, also known as dipentyl sulfate, involves the specific application of the general principles of dialkyl sulfate formation to amyl alcohol (pentanol). nih.gov The primary route is the esterification of amyl alcohol with sulfuric acid.

Investigation of Formation Pathways and Intermediates in this compound Synthesis

The formation of this compound from amyl alcohol and sulfuric acid is expected to proceed through a stepwise mechanism analogous to that of other dialkyl sulfates. researchgate.net

Formation of Amylsulfuric Acid (Monoamyl Sulfate): The first step is the rapid reaction of one molecule of amyl alcohol with sulfuric acid to form amylsulfuric acid and water. This is an equilibrium reaction.

C₅H₁₁OH + H₂SO₄ ⇌ C₅H₁₁OSO₃H + H₂O

Formation of this compound: The intermediate, amylsulfuric acid, then reacts with a second molecule of amyl alcohol to form this compound and another molecule of water. This step is also reversible and typically slower than the first.

C₅H₁₁OSO₃H + C₅H₁₁OH ⇌ (C₅H₁₁)₂SO₄ + H₂O

2 C₅H₁₁OH + H₂SO₄ ⇌ (C₅H₁₁)₂SO₄ + 2 H₂O

Methodological Enhancements for Yield Optimization and Purity Control in this compound Production

Optimizing the yield and purity of this compound requires careful control over the reaction conditions to drive the equilibrium towards the product side and minimize the formation of byproducts.

Yield Optimization:

Removal of Water: As water is a byproduct of the esterification, its removal is critical to shift the equilibrium towards the formation of this compound. jove.com This can be achieved through techniques like azeotropic distillation with a suitable solvent (e.g., toluene) or by using a dehydrating agent. google.com

Reactant Stoichiometry: Using an excess of the alcohol (amyl alcohol) can also help to drive the reaction forward, according to Le Chatelier's principle. jove.com

Temperature Control: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions such as the dehydration of amyl alcohol to form amylenes or the formation of diamyl ether.

Catalyst Concentration: The concentration of the sulfuric acid catalyst can influence the reaction rate. However, excessively high concentrations might lead to charring or other undesirable side reactions. google.com

Purity Control:

Minimizing Byproducts: The formation of byproducts such as amylenes and diamyl ether is a major concern for purity. google.com Careful selection of reaction temperature and catalyst concentration can help to minimize these.

Purification Techniques: After the reaction, the crude product mixture will contain unreacted starting materials, the monoamyl sulfate intermediate, water, and byproducts. Purification is typically achieved through distillation under reduced pressure to separate the this compound from less volatile components. Washing the reaction mixture to remove residual acid before distillation is also a common practice. google.com The use of fractional distillation can help to separate the desired product from impurities with close boiling points. chemguide.co.uk

Advanced Purification: Techniques like using activated carbon can be employed to decolorize the final product. google.com For high-purity applications, chromatographic methods could be considered, although they are less common for bulk production. gilson.com

The following table outlines strategies for enhancing yield and purity in this compound synthesis:

| Parameter | Strategy for Yield Optimization | Strategy for Purity Control |

| Water Removal | Azeotropic distillation, use of dehydrating agents. jove.comgoogle.com | Prevents hydrolysis of the product back to starting materials. |

| Reactant Ratio | Use of excess amyl alcohol. jove.com | Can help drive the reaction to completion, reducing unreacted starting material. |

| Temperature | Optimize for reaction rate without promoting side reactions. | Avoid high temperatures that lead to dehydration and ether formation. |

| Catalyst | Use optimal concentration; consider solid acid catalysts for easier removal. google.comrsc.org | Minimizes catalyst-driven side reactions and simplifies purification. |

| Purification | Distillation (vacuum), washing, fractional distillation. chemguide.co.ukgoogle.com | Removes unreacted materials, byproducts, and catalyst residues. |

Principles of Green Chemistry Applied to this compound Synthesis

The traditional synthesis of dialkyl sulfates often involves hazardous reagents and can generate significant waste. Applying the principles of green chemistry aims to make the synthesis of this compound more environmentally friendly and sustainable. sigmaaldrich.comrroij.com

Prevention of Waste: The primary goal is to design the synthesis to prevent waste generation rather than treating it after it has been created. sigmaaldrich.com This can be achieved by optimizing the reaction to maximize the conversion of reactants to the desired product.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The direct esterification of amyl alcohol with sulfuric acid has a theoretical atom economy of less than 100% due to the formation of water as a byproduct. Alternative routes with higher atom economy could be explored.

Less Hazardous Chemical Syntheses: This principle encourages the use and generation of substances with little or no toxicity. sigmaaldrich.com While sulfuric acid is corrosive, exploring the use of less hazardous solid acid catalysts could be a greener alternative. rsc.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org If a solvent is needed for azeotropic water removal, a greener solvent with low toxicity and environmental impact should be chosen. Performing the reaction neat (without a solvent) is the most ideal scenario.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. sigmaaldrich.com The use of reusable solid acid catalysts or biocatalysts (enzymes) would align with this principle. rsc.orgresearchgate.net Enzymes, in particular, can offer high specificity and operate under mild conditions, potentially avoiding the need for protecting groups. acs.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org The direct synthesis of this compound is preferable to multi-step routes involving protection and deprotection.

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. sigmaaldrich.com Exploring catalysts that are active at lower temperatures would be a key step.

By incorporating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Reaction Chemistry and Mechanistic Investigations of Diamyl Sulfate

Alkylating Agent Properties and Sulfonium (B1226848) Ion Intermediates

Dialkyl sulfates are recognized as potent alkylating agents, a characteristic attributed to their chemical structure. wikipedia.orgatamanchemicals.com This reactivity is shared by dimethyl sulfate (B86663) (DMS), which is primarily used as a methylating agent for converting active-hydrogen compounds like phenols, amines, and thiols into their corresponding methyl derivatives. wikipedia.orgnih.gov Diamyl sulfate is expected to function similarly as an amylating agent, transferring one of its amyl groups to a nucleophile.

The alkylating process can involve the formation of sulfonium ion intermediates. atamanchemicals.com For instance, the reaction of thioethers with alkylating agents like dialkyl sulfates leads to the synthesis of sulfonium salts. atamanchemicals.com In a biochemical context, S-adenosyl methionine (SAM), which contains a sulfonium ion, acts as a biological methyl donor. libretexts.org It is plausible that this compound can react with sulfur-containing nucleophiles, such as thioethers or thiols, to generate the corresponding amyl-substituted sulfonium ions. atamanchemicals.com

Nuance of Nucleophilic Substitution Pathways (SN1 vs. SN2) in Reactions Involving this compound

Nucleophilic substitution reactions, central to the alkylating properties of this compound, can proceed through two primary mechanistic pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). wikipedia.org

SN2 Mechanism : This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ksu.edu.sa This pathway is favored for substrates with minimal steric hindrance around the reaction center. ksu.edu.sa Dimethyl sulfate is a classic example of a reagent that reacts via the SN2 mechanism due to the small size of its methyl groups. nih.govgoogle.comgoogle.com

SN1 Mechanism : This is a two-step process involving the initial departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. ebsco.com This pathway is favored for substrates that can form stable carbocations and is more common with sterically hindered substrates. ebsco.com

For this compound, the reaction pathway is more nuanced. The bulkier amyl groups (compared to methyl groups) introduce significant steric hindrance around the alpha-carbon. This steric bulk would impede the backside attack required for an SN2 reaction. Consequently, this compound would be expected to have a greater tendency to react via an SN1 mechanism, or a borderline SN1/SN2 pathway, than dimethyl sulfate. The stability of the potential secondary amyl carbocation intermediate would further support the viability of an SN1 pathway.

Electrophilic Reactivity Profile and Elucidation of Substrate Scope

As a potent electrophile, this compound is expected to react with a wide range of nucleophiles. acs.org Drawing parallels from dimethyl sulfate, the substrate scope for this compound would likely include: wikipedia.orgatamanchemicals.comnih.gov

Oxygen Nucleophiles : Alcohols, phenols, and carboxylic acids can be alkylated to form ethers and esters, respectively.

Nitrogen Nucleophiles : Primary and secondary amines can be alkylated to form secondary and tertiary amines. The reaction can continue to form quaternary ammonium (B1175870) salts. atamanchemicals.com

Sulfur Nucleophiles : Thiols can be alkylated to form thioethers (sulfides). atamanchemicals.com

The reactivity would follow the general principles of nucleophilicity, where stronger nucleophiles react more readily. The choice of reaction conditions, such as solvent and temperature, would also be crucial in controlling the outcome and efficiency of the alkylation.

Hydrolysis and Solvolysis: Kinetic and Mechanistic Pathways of this compound

Dialkyl sulfates undergo hydrolysis—a reaction with water—and more general solvolysis, where the solvent acts as the nucleophile. epo.orgwikipedia.orgbritannica.com This process is a key degradation pathway for these compounds. For example, dimethyl sulfate is decomposed by water, yielding sulfuric acid with the evolution of heat. noaa.gov The hydrolysis occurs in a stepwise manner, initially forming monomethyl sulfate and methanol (B129727). atamanchemicals.com

The hydrolysis of dialkyl sulfates generally proceeds via carbon-oxygen bond fission, where the water molecule attacks the electrophilic carbon. nih.gov For this compound, the reaction with water is expected to yield amyl alcohol and amyl hydrogen sulfate as the initial products. Further hydrolysis of amyl hydrogen sulfate would produce more amyl alcohol and sulfuric acid. A patent has noted the potential for diamyl sulfates to undergo solvolysis under physiological conditions. epo.org

Influence of Solvent Systems and Environmental Conditions on Reaction Rates

The rate of solvolysis and hydrolysis is significantly influenced by the solvent system. iupac.org Key factors include:

Solvent Polarity : Polar protic solvents, such as water and alcohols, are generally effective at stabilizing the transition states and intermediates involved in both SN1 and SN2 reactions. For SN1 reactions, the ability of a polar protic solvent to solvate both the departing leaving group and the carbocation intermediate is particularly important for increasing the reaction rate.

Temperature : As with most chemical reactions, increasing the temperature generally increases the rate of hydrolysis and solvolysis.

pH : The rate of hydrolysis can be dependent on the pH of the medium. Studies on other amides and esters have shown that the hydrolysis rate can vary significantly with acid or base concentration. chemicalpapers.com For sulfate esters, alkaline hydrolysis is a known degradation pathway. nih.gov

The rate of hydrolysis for this compound in aqueous environments would be a critical factor in its environmental persistence and reactivity profile.

Characterization of Hydrolytic Products and Transient Intermediates

The hydrolysis of this compound is expected to proceed through a well-defined pathway, yielding specific products and intermediates.

Initial Products : The primary products from the reaction of one molecule of this compound with water are expected to be one molecule of amyl alcohol and one molecule of amyl hydrogen sulfate.

Reaction: (C₅H₁₁O)₂SO₂ + H₂O → C₅H₁₁OH + C₅H₁₁OSO₃H

Final Products : The amyl hydrogen sulfate intermediate can undergo further hydrolysis, particularly under forcing conditions such as heating or the presence of acid/base catalysts, to yield another molecule of amyl alcohol and sulfuric acid.

Reaction: C₅H₁₁OSO₃H + H₂O → C₅H₁₁OH + H₂SO₄

Transient Intermediates : In an SN1 pathway, a key transient intermediate would be the amyl carbocation (C₅H₁₁⁺), formed after the departure of the amyl sulfate leaving group. The stability of this carbocation is a determining factor in the reaction rate.

The table below summarizes the compounds involved in the hydrolysis of this compound.

| Compound Name | Molecular Formula | Role in Hydrolysis |

| This compound | C₁₀H₂₂O₄S | Reactant |

| Water | H₂O | Reagent/Solvent |

| Amyl Alcohol | C₅H₁₂O | Product |

| Amyl Hydrogen Sulfate | C₅H₁₂O₄S | Intermediate Product |

| Sulfuric Acid | H₂SO₄ | Final Product |

| Amyl Carbocation | C₅H₁₁⁺ | Transient Intermediate (SN1) |

Thermal Decomposition Pathways and Stability Analysis

The stability of this compound is a key consideration for its storage and handling. Material safety data indicates that the compound is stable under recommended temperatures and pressures. aksci.com However, like many organic compounds, it will decompose at elevated temperatures. During a fire, irritating and highly toxic gases may be generated by its thermal decomposition or combustion. aksci.com

Oxidative and Reductive Transformation Reactions of this compound

Scientific literature detailing the specific chemical oxidative and reductive transformations of this compound is limited. However, insights can be drawn from general reaction pathways documented for alkyl sulfates and specific patented industrial processes.

Oxidative Transformation

The primary documented oxidative transformation pathway for alkyl sulfates, which would include this compound, is through biodegradation. This process does not involve direct chemical oxidation but rather a series of enzymatic steps. Research on various linear primary alkyl sulfates indicates a consistent metabolic pathway. cleaninginstitute.org The process is typically initiated by an alkyl sulfatase enzyme, which catalyzes the hydrolysis of the sulfate ester bond. This cleavage liberates the corresponding alcohol—in this case, amyl alcohol (1-pentanol)—and an inorganic sulfate ion. cleaninginstitute.orgethz.ch

Following the initial hydrolysis, the resulting alcohol undergoes oxidation. The alcohol is first oxidized to an aldehyde (pentanal), which is then further oxidized to a carboxylic acid (pentanoic acid). cleaninginstitute.orgresearchgate.net This fatty acid can then be completely metabolized by microorganisms through processes like β-oxidation. researchgate.netheraproject.com While this pathway is well-established for alkyl sulfate surfactants used in detergents, specific studies quantifying the rates and efficiencies for this compound are not prevalent in publicly accessible research. heraproject.com

Reductive Transformation

A specific example of a reductive transformation involving this compound is found in chemical synthesis methodologies. A patented process describes the preparation of alkyl iodides from dialkyl sulfates. In this reaction, this compound is reacted with an aqueous system containing iodide ions. google.com These iodide ions are generated in situ through the reduction of elemental iodine using a reducing agent such as iron or zinc powder. google.com The process is conducted at a controlled pH of 1 to 6.5 and a temperature between 70-95°C, effectively transforming the this compound into amyl iodide. google.com This demonstrates a targeted reductive cleavage of the alkyl-oxygen bond, facilitated by a nucleophilic iodide ion produced under reducing conditions.

Investigation of this compound's Role within Sulfate-Radical-Based Advanced Oxidation Processes

Direct experimental studies investigating the specific role and degradation kinetics of this compound within sulfate-radical-based advanced oxidation processes (SR-AOPs) have not been identified in a review of scientific literature. SR-AOPs are a class of water treatment technologies that utilize the highly potent sulfate radical (SO₄•⁻) to degrade recalcitrant organic pollutants. researchgate.netresearchgate.net The sulfate radical is a strong electrophilic oxidant that can initiate degradation through mechanisms such as hydrogen abstraction, electron transfer, and addition to unsaturated bonds. acs.org

Despite the lack of direct studies on this compound, its potential reactivity can be inferred from recent kinetic studies on other linear alkyl sulfates with the sulfate radical. A 2025 study systematically investigated the oxidation kinetics of a series of alkyl sulfates and sulfonates by SO₄•⁻ in the aqueous phase. The findings indicate that the primary reaction mechanism for saturated alkyl sulfates is hydrogen abstraction from the alkyl chain. acs.org

The study revealed a clear trend in reactivity with increasing alkyl chain length. The second-order rate constants (k) for the reaction between SO₄•⁻ and alkyl sulfates increase significantly as the number of carbon atoms grows, due to the increased number of abstractable C-H bonds. acs.org The research also highlighted the strong electron-withdrawing nature of the sulfate functional group (–OSO₃⁻), which has a deactivating effect, making alkyl sulfates generally less reactive than corresponding alcohols with the same carbon number. acs.org

The table below, compiled from data on other linear alkyl sulfates, illustrates the expected trend in reactivity.

Table 1: Second-Order Rate Constants for the Reaction of Various Alkyl Sulfates with Sulfate Radical (SO₄•⁻) at 298 K

| Alkyl Sulfate Compound | Abbreviation | Carbon Chain Length | Rate Constant (k) (L mol⁻¹ s⁻¹) |

|---|---|---|---|

| Methyl Sulfate | MS | C₁ | (2.4 ± 0.1) × 10⁵ |

| Ethyl Sulfate | ES | C₂ | (4.6 ± 1.0) × 10⁵ |

| Octyl Sulfate | OS | C₈ | (1.0 ± 0.1) × 10⁸ |

| Decyl Sulfate | DS | C₁₀ | (1.7 ± 0.1) × 10⁸ |

| Sodium Dodecyl Sulfate | SDS | C₁₂ | (2.6 ± 0.1) × 10⁸ |

Data sourced from: Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical (SO₄•⁻) in the Aqueous Phase. acs.org

Based on these findings, it is scientifically reasonable to predict that this compound (a C₅ dialkyl sulfate) would have a second-order rate constant for reaction with SO₄•⁻ that falls between that of ethyl sulfate (C₂) and octyl sulfate (C₈). The reaction would proceed via hydrogen abstraction from the pentyl chains, leading to the formation of carbon-centered radicals. These radicals would then undergo further rapid reactions, likely involving oxygen to form peroxy radicals, initiating a cascade of oxidative degradation steps. However, without specific experimental data for this compound, its precise degradation efficiency and transformation product profile in an SR-AOP system remain uncharacterized.

Derivatives and Advanced Functionalization of Diamyl Sulfate

Quaternization Reactions for Nitrogenous Base Functionalization using Diamyl Sulfate (B86663)

The primary reaction pathway exploited for diamyl sulfate is its use as an alkylating agent for nitrogen-containing compounds, leading to the formation of quaternary ammonium (B1175870) salts. These reactions are analogous to the well-known Menshutkin reaction.

The quaternization of nitrogen atoms within various molecular scaffolds is a fundamental application of dialkyl sulfates. wjpsonline.com These reagents are effective for the alkylation of tertiary amines and nitrogen-containing heterocyclic compounds. wjpsonline.comgoogle.com While specific studies focusing solely on this compound are not prevalent, the general mechanism is well-established with analogous dialkyl sulfates, such as dimethyl sulfate, which are widely used due to their high reactivity and low cost. wikipedia.org

The synthesis of quaternary ammonium salts generally involves the direct reaction of a nitrogenous base with the dialkyl sulfate. nih.gov The reaction conditions can be tuned based on the nucleophilicity and steric hindrance of the base. For instance, the alkylation of 4(5)-nitro-1,2,3-triazole with dialkyl sulfates has been successfully carried out in solvents like ethanol (B145695) or water. nih.gov In a different context, the quaternization of 1-aminoalkylphosphonic acids was effectively achieved using dimethyl sulfate in an alkaline medium, which was necessary to deprotonate the phosphonic acid group and enable quaternization of the nitrogen atom. rsc.org This highlights that the substrate's functional groups dictate the optimal reaction strategy.

The general approach for synthesizing a diamyl ammonium salt would involve mixing the target tertiary amine with this compound, often in a suitable organic solvent. The reaction progress can be monitored by observing the precipitation of the quaternary salt or through spectroscopic methods.

Table 1: General Conditions for Quaternization using Dialkyl Sulfates This table presents data for analogous dialkyl sulfates to illustrate typical reaction parameters.

| Nitrogenous Base | Alkylating Agent | Solvent | Base/Conditions | Product Type | Reference |

| Imidazole | Dialkyl Sulfate | Organic Solvent | Strong Base | Imidazolium (B1220033) Salt | wjpsonline.com |

| 4(5)-Nitro-1,2,3-triazole | Dimethyl Sulfate | Ethanol | NaOH | N-alkylated triazole | nih.gov |

| 1-Aminoalkylphosphonic acid | Dimethyl Sulfate | Water | aq. NaOH | Phosphonic acid quaternary ammonium salt | rsc.org |

| Tertiary Amines | Dimethyl Carbonate* | None/Solvent | K2CO3 | Quaternary Ammonium Carbonate | researchgate.net |

Note: Dimethyl carbonate is presented as a "green" alternative to toxic dialkyl sulfates for alkylations.

The selectivity of alkylation is a critical aspect when the target molecule possesses multiple reactive sites.

Chemoselectivity: Dialkyl sulfates preferentially alkylate softer nucleophiles. In molecules containing both oxygen and nitrogen nucleophiles, N-alkylation is generally favored. However, reaction conditions can influence this outcome. For example, in the alkylation of 1-aminoalkylphosphonic acids with dimethyl sulfate under neutral conditions, only O-alkylation of the phosphonic acid group was observed. rsc.org An alkaline medium was required to facilitate the desired N-alkylation. rsc.org

Regioselectivity: For heterocyclic compounds with multiple nitrogen atoms, the site of alkylation (regioselectivity) can be complex. The alkylation of 4(5)-nitro-1,2,3-triazole with dialkyl sulfates yields a mixture of N1, N2, and N3-alkylated isomers, indicating that the nucleophilicity of the different nitrogen atoms is comparable under the reaction conditions. nih.gov The steric bulk of the alkylating agent can influence the product ratio; the larger amyl groups of this compound would be expected to favor alkylation at the most sterically accessible nitrogen atom compared to smaller reagents like dimethyl sulfate.

Stereoselectivity: When a chiral center is present near the reaction site, the stereochemical outcome of the alkylation is important. In the alkylation of chiral nitro imine dianions, electrophile structure plays a significant role in diastereoselectivity. nih.gov While smaller electrophiles like methyl iodide showed lower selectivity, more sterically demanding alkylating agents can lead to higher diastereomeric ratios. nih.govyork.ac.uk This suggests that the bulky nature of this compound could be advantageous in achieving high stereoselectivity in certain asymmetric syntheses. The stereochemical integrity of reactions often relies on forming a metal-chelated enolate where the existing chiral auxiliary directs the approach of the electrophile. york.ac.uk

Synthesis of Ethereal and Thioethereal Analogs of this compound

The synthesis of direct ethereal (C-O-SO₂-O-C) or thioethereal (C-S-SO₂-O-C) analogs of this compound is not extensively documented in scientific literature. The creation of such structures would require specialized synthetic methods.

For context, the synthesis of simple thioethers (sulfides) is commonly achieved via the S-alkylation of thiols. masterorganicchemistry.com This typically involves deprotonating a thiol to form a highly nucleophilic thiolate, which then displaces a leaving group (like a halide or sulfate) on an alkyl substrate in an Sₙ2 reaction. masterorganicchemistry.com However, this standard method produces a simple thioether (R-S-R') and not a thioethereal sulfate analog. The synthesis of dialkyl sulfites, which have a C-O-S(O)-O-C structure, can be achieved from the reaction of alcohols with thionyl chloride, but these are structurally distinct from sulfates. britannica.com

The development of synthetic routes to true ethereal or thioethereal analogs of this compound remains an area for future research, likely requiring multi-step processes to construct the desired bond arrangements around the central sulfuryl group.

Design and Synthesis of Polymeric and Oligomeric Architectures Incorporating this compound Moieties

The direct incorporation of this compound as a monomeric unit into polymeric or oligomeric chains is not a conventional polymerization strategy. However, the sulfate functional group is of interest for creating advanced materials. A state-of-the-art method for producing polymers containing sulfate connectors is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a form of click chemistry. chemistryviews.org

This process involves the reaction of aryl fluorosulfates with aryl silyl (B83357) ethers to form high-molecular-weight polysulfate polymers. chemistryviews.org The reaction is highly efficient and proceeds under mild conditions, yielding polymers with excellent chemical resistance and mechanical properties. chemistryviews.org While this method does not use this compound directly, it represents a powerful strategy for designing polymeric architectures that feature the core sulfate group. One could envision a multi-step approach where a molecule functionalized using this compound is later incorporated into a polymer, but direct polymerization of the dialkyl sulfate itself is not reported.

Exploration of Novel Organosulfur Compounds Derived from this compound Precursors

Beyond their traditional role as alkylating agents, dialkyl sulfates are being explored for novel transformations. A significant recent development is the use of dialkyl sulfates as O-sulfating agents. nih.gov This reactivity is contrary to their established function, where they transfer an alkyl group.

By activating dimethyl sulfate or diisopropyl sulfate with tetrabutylammonium (B224687) bisulfate, researchers have achieved the O-sulfation of a diverse range of alcohols, phenols, and N-OH compounds. nih.gov This protocol is notable for its mild conditions and broad functional group tolerance, enabling the late-stage sulfation of complex molecules. The mechanism is believed to involve an enhancement of the electrophilicity of the sulfur atom, facilitating attack by the alcohol's oxygen, followed by the loss of an alkyl group. nih.gov

This innovative use of dialkyl sulfates opens up new avenues for synthesizing organic sulfates, which are vital in biochemistry and medicinal chemistry. Applying this methodology to this compound could potentially lead to the synthesis of novel sulfated compounds, where the this compound acts as a precursor to the sulfate group itself, rather than as an alkylating agent.

Theoretical and Computational Studies of Diamyl Sulfate

Quantum Chemical Characterization of Molecular Structure and Reactivity

Quantum chemical methods are fundamental tools for understanding the electronic structure and reactivity of molecules at the atomic level. For a molecule like diamyl sulfate (B86663), these methods could provide invaluable insights.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net Had such studies been performed on diamyl sulfate, they would likely involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to accurately model its properties.

A typical DFT analysis would yield optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, calculations of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would help in understanding its reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability. While DFT has been used to calculate energy barriers and bond dissociation energies for other alkyl sulfates, showing the deactivating effect of the sulfate group, specific data for this compound is absent. acs.org

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates the ability to donate electrons. |

| LUMO Energy | - | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | - | Correlates with chemical reactivity and stability. |

| Dipole Moment | - | Provides insight into the molecule's polarity. |

| Mulliken Atomic Charges | - | Describes the electron distribution across the atoms. |

Note: The table above is for illustrative purposes only, as no published data exists.

Ab initio methods, which are based on first principles of quantum mechanics without experimental data, could be used to provide a more rigorous, albeit computationally expensive, analysis of this compound. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a higher level of accuracy for electron correlation effects, which are important for describing non-covalent interactions and reaction energetics.

Semi-empirical methods, being less computationally demanding, could be employed for preliminary conformational analysis or for studying larger systems involving this compound. However, no studies utilizing these methods for the mechanistic elucidation of reactions involving this compound have been found.

Molecular Dynamics Simulations for Probing Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in different solvent environments. This technique simulates the physical movements of atoms and molecules over time, providing a detailed view of intermolecular interactions, solvation structures, and dynamic properties. An MD simulation of this compound would require a well-parameterized force field to describe the interactions between atoms. Such a study could reveal how this compound interacts with water or organic solvents, which is crucial for understanding its reactivity and transport properties in various media. No such simulations for this compound have been reported.

Computational Prediction of Reaction Pathways, Transition States, and Reaction Barriers

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, which can act as an alkylating agent, these methods could be used to predict the pathways of its reactions, for example, with nucleophiles. By locating the transition state structures and calculating the corresponding activation energy barriers, one could predict the feasibility and kinetics of different reaction channels. Techniques like transition state theory combined with quantum chemical calculations would be central to such an investigation, but no specific studies have been published for this compound.

Table 2: Hypothetical Reaction Barrier Data for a Reaction of this compound

| Reaction Type | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| SN2 Alkylation | H₂O | Water | - |

| SN2 Alkylation | Cl⁻ | Acetonitrile | - |

Note: This table is hypothetical and for illustrative purposes. No such data is currently available.

Quantitative Structure-Reactivity Relationship Modeling for Predictive Chemical Behavior

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach that correlates the chemical structure of a compound with its reactivity. To build a QSRR model for a series of dialkyl sulfates, including this compound, one would need a dataset of experimental reactivity data (e.g., reaction rate constants) and a set of calculated molecular descriptors (e.g., steric, electronic, and topological parameters). The resulting model could then be used to predict the reactivity of other, untested dialkyl sulfates. The development of a QSRR model is contingent on the availability of sufficient experimental data, which is currently lacking for a homologous series that includes this compound.

Environmental Fate and Transformation Research of Diamyl Sulfate

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For diamyl sulfate (B86663), the primary abiotic degradation mechanisms of interest are hydrolysis and photolysis.

Hydrolytic Stability and Decomposition Kinetics in Aquatic Systems

The hydrolysis of dialkyl sulfates involves the cleavage of the ester bond, which results in the formation of an alcohol and sulfuric acid. Studies on various sulfate esters indicate that their stability is highly dependent on pH and temperature.

Dialkyl sulfates are generally stable to hydrolysis under neutral pH conditions typical of most environmental compartments. industrialchemicals.gov.auresearchgate.netnih.gov However, the rate of hydrolysis can increase under either acidic or alkaline conditions. industrialchemicals.gov.auresearchgate.netnih.gov For dialkyl sulfates, the reaction proceeds through the cleavage of the carbon-oxygen bond. nih.gov In the case of diamyl sulfate, hydrolysis would yield amyl alcohol and sulfuric acid as the primary decomposition products.

Biotransformation and Biodegradation Studies of this compound

Biodegradation is a critical process determining the environmental persistence of organic compounds like this compound. As a branched primary alkyl sulfate, its degradation pathway can be inferred from studies on structurally similar surfactants.

Microbial Degradation Pathways in Soil and Water Environments

Long-chain and branched primary alkyl sulfates are known to be readily biodegradable by a wide variety of microorganisms in both soil and aquatic environments. researchgate.netnih.gov The established biodegradation pathway is initiated by an enzymatic attack on the sulfate ester linkage. ethz.ch

The key steps in the microbial degradation are as follows:

Enzymatic Hydrolysis : The process begins with the action of enzymes called alkylsulfatases, which are produced by various bacteria, such as those from the Pseudomonas genus. nih.govethz.ch These enzymes cleave the ester bond, liberating the organic alcohol and an inorganic sulfate ion. ethz.ch For this compound, this initial step would produce amyl alcohol and a sulfate ion.

Oxidation of the Alcohol : The resulting amyl alcohol is a readily biodegradable primary alcohol. Microorganisms utilize alcohol dehydrogenases to oxidize the alcohol to the corresponding aldehyde (valeraldehyde), which is then further oxidized to the carboxylic acid (valeric acid). ethz.ch

Metabolism of the Fatty Acid : The resulting valeric acid is then metabolized through the β-oxidation pathway, a common metabolic process that breaks down fatty acids into acetyl-CoA. ethz.ch The acetyl-CoA then enters the citric acid cycle (Krebs cycle) for complete mineralization to carbon dioxide and water.

The presence of branching in the alkyl chain, as in this compound (which can be considered as 2-propylheptyl sulfate or a similar branched structure depending on the specific isomer), can sometimes slow the rate of biodegradation compared to linear analogues. However, studies have shown that bacteria possess novel alkylsulfatases capable of effectively degrading branched primary alkyl sulfates. nih.gov

Identification and Characterization of Biodegradation Products

Based on the established microbial degradation pathways for other alkyl sulfates, the biodegradation of this compound is expected to produce a series of intermediate and final products.

The primary and intermediate products are key indicators of the biodegradation process. The ultimate products reflect the complete mineralization of the organic compound.

| Product Type | Chemical Name | Role in Degradation Pathway |

|---|---|---|

| Primary Intermediate | Amyl Alcohol | Result of initial enzymatic hydrolysis by alkylsulfatase. |

| Primary Intermediate | Sulfate | Inorganic product of initial enzymatic hydrolysis. |

| Secondary Intermediate | Valeraldehyde | Product of the oxidation of amyl alcohol. |

| Secondary Intermediate | Valeric Acid | Product of the oxidation of valeraldehyde; enters β-oxidation. |

| Final Mineralization Product | Carbon Dioxide | End product of the complete aerobic respiration of the carbon chain. |

| Final Mineralization Product | Water | End product of aerobic respiration. |

Sorption and Mobility Characteristics in Varied Environmental Matrices (e.g., soils, sediments)

The sorption of a chemical to soil and sediment particles governs its mobility in the environment. tandfonline.com Chemicals that sorb strongly are less mobile and less available for transport to groundwater or for biological uptake. The sorption of organic sulfates is influenced by the properties of both the chemical and the environmental matrix.

The mobility of this compound in soil and sediment is expected to be influenced by the following factors:

Soil Organic Matter : Hydrophobic organic compounds tend to partition into the soil organic matter (SOM). tandfonline.com Although the sulfate group is hydrophilic, the long amyl chains of this compound impart significant hydrophobic character to the molecule. Therefore, sorption is expected to increase with increasing organic carbon content in the soil or sediment. tandfonline.com

pH : Soil pH is a master variable controlling surface charge and, consequently, sorption. Sulfate adsorption generally decreases as pH increases. tandfonline.comresearchgate.net At low pH, mineral surfaces (like iron and aluminum oxides) have a positive charge, which can attract the negatively charged sulfate head of the molecule. tandfonline.com

Clay Content and Type : Clay minerals can contribute to sorption through surface adsorption. The extent of this interaction depends on the type of clay and the cation exchange capacity of the soil.

Ionic Strength : The presence of other ions in the soil solution can affect sorption. For example, some studies have shown that an increase in ionic strength can decrease the sorption of some organic sulfates by compressing the electrical double layer and increasing competition for sorption sites. tandfonline.com

While specific sorption coefficients (Koc) for this compound are not available, it is categorized as a surfactant. Surfactants, by their amphiphilic nature, can have complex interactions with solid phases. Due to its relatively long alkyl chains, this compound is expected to exhibit moderate sorption to soils and sediments, particularly those with higher organic matter content. This would limit its mobility in the environment compared to more water-soluble, shorter-chain organic compounds.

Volatilization Potential and Atmospheric Transformation Processes (by analogy to lower dialkyl sulfates)

The environmental fate of this compound, particularly its volatilization and subsequent atmospheric transformation, has not been a subject of direct experimental study. However, by drawing analogies from the well-documented behavior of lower-chain dialkyl sulfates, such as dimethyl sulfate and diethyl sulfate, a scientifically grounded projection of its atmospheric chemistry can be formulated. The primary atmospheric transformation pathways for these compounds are expected to be volatilization, followed by gas-phase oxidation by photochemically generated radicals, and potential photolysis.

Volatilization Potential

The tendency of a chemical to volatilize from surfaces or from solution in water is governed by its vapor pressure and Henry's Law constant. For dialkyl sulfates, these properties are inversely related to the length of the alkyl chains.

Vapor Pressure:

Generally, for a homologous series of compounds, the vapor pressure decreases as the molecular weight and the length of the alkyl chain increase. This is due to stronger van der Waals forces between larger molecules. While specific data for this compound is unavailable, it is expected to have a significantly lower vapor pressure than dimethyl sulfate and diethyl sulfate.

Henry's Law Constant:

The Henry's Law constant (H) indicates the partitioning of a chemical between the aqueous and gaseous phases. A lower H value suggests a greater tendency to remain in the water phase. The available data for lower dialkyl sulfates suggest that H decreases with increasing alkyl chain length. Consequently, this compound is expected to have a lower Henry's Law constant than its lower-chain counterparts, indicating a reduced potential for volatilization from aqueous environments. canada.ca

Table 1: Physicochemical Properties of Lower Dialkyl Sulfates and Inferred Properties for this compound

| Compound | Formula | Molecular Weight (g/mol) | Vapor Pressure (mmHg @ 20°C) | Henry's Law Constant (atm·m³/mol) |

|---|---|---|---|---|

| Dimethyl Sulfate | C₂H₆O₄S | 126.13 | 0.1 wikipedia.org | 4.00E-06 parchem.com |

| Diethyl Sulfate | C₄H₁₀O₄S | 154.18 | Not available | 0.53-0.62 Pa·m³/mol (approx. 5.23E-6 - 6.12E-6 atm·m³/mol) canada.ca |

| This compound (inferred) | C₁₀H₂₂O₄S | 238.34 | Lower than diethyl sulfate | Lower than diethyl sulfate |

Atmospheric Transformation Processes

Once in the atmosphere, dialkyl sulfates are subject to several transformation processes, primarily reaction with hydroxyl radicals (•OH) and, to a lesser extent, photolysis.

Reaction with Hydroxyl Radicals:

The primary removal mechanism for many organic compounds in the troposphere is oxidation by hydroxyl radicals. The rate of this reaction is a critical factor in determining the atmospheric lifetime of a compound. For dialylkyl sulfates, the reaction proceeds via hydrogen abstraction from the alkyl chains. acs.org

The atmospheric lifetime (τ) with respect to reaction with •OH can be estimated using the following equation:

τ = 1 / (kₒₕ * [OH])

where kₒₕ is the rate constant for the reaction with •OH, and [OH] is the average atmospheric concentration of hydroxyl radicals (typically assumed to be around 1 x 10⁶ molecules/cm³).

Studies on lower dialkyl sulfates indicate that the rate constant for reaction with •OH increases with the size of the alkyl group, due to the greater number of abstractable hydrogen atoms. acs.org

Photolysis:

Direct photolysis, the breakdown of a molecule by sunlight, can be another atmospheric sink. However, studies on dimethyl sulfate suggest that it is not expected to degrade significantly via direct photolysis. canada.ca Similarly, dialkyl sulfides, related compounds, show that photolysis can lead to C-S bond cleavage. tandfonline.com Given that this compound does not possess significant chromophores that absorb in the actinic region of the solar spectrum, direct photolysis is not anticipated to be a major transformation pathway.

Atmospheric Lifetime:

The atmospheric lifetime of this compound will be determined by the sum of the rates of all significant removal processes. By analogy with lower dialkyl sulfates, the dominant process is expected to be reaction with hydroxyl radicals. Given the larger number of abstractable hydrogens on the two amyl groups compared to methyl or ethyl groups, the reaction rate constant (kₒₕ) for this compound is expected to be higher than that of dimethyl and diethyl sulfate. A higher kₒₕ would result in a shorter atmospheric lifetime.

Table 2: Atmospheric Reaction Rate Constants and Estimated Lifetimes for Dialkyl Sulfates

| Compound | Atmospheric OH Rate Constant (kₒₕ) (cm³/molecule·sec) | Estimated Atmospheric Lifetime (τ) |

|---|---|---|

| Dimethyl Sulfate | 5.00E-13 parchem.com | >16 days canada.ca |

| Diethyl Sulfate | Not available | Not available |

| This compound (inferred) | Higher than dimethyl sulfate | Shorter than dimethyl sulfate |

Advanced Analytical Methodologies for the Study of Diamyl Sulfate and Its Transformations

Spectroscopic Techniques for Mechanistic Elucidation and Real-time Reaction Monitoring

Spectroscopic methods are indispensable for probing the molecular structure and observing the real-time progress of chemical reactions involving diamyl sulfate (B86663). mdpi.com These techniques rely on the interaction of electromagnetic radiation with matter to provide detailed information about molecular composition and dynamics.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Reaction Pathway Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and monitoring their changes during a chemical reaction. mdpi.com

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. eag.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For sulfate compounds, characteristic absorption bands can be observed. For instance, inorganic sulfates exhibit an antisymmetric stretching vibration around 1112 cm⁻¹ and asymmetric deformation vibrations at approximately 637 cm⁻¹ and 616 cm⁻¹. spectroscopyonline.com In the case of sodium dodecyl sulfate (SDS), a related organosulfate, aliphatic C-H stretching frequencies are seen at 2854.13 cm⁻¹ and 2921.63 cm⁻¹, while the S-O stretching frequency appears around 1222.65 cm⁻¹. researchgate.net These characteristic peaks for the sulfate and alkyl groups in diamyl sulfate would be crucial for its identification and for tracking reactions such as hydrolysis or substitution, where changes in these functional groups would lead to shifts in the corresponding spectral bands.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching vibration of the SO₄²⁻ group, for example, gives a strong signal around 984 cm⁻¹. nih.gov This technique is highly effective for in-situ analysis and can be used to monitor the transformation of sulfate species in real-time. semineral.esnju.edu.cn For instance, in studies of thermochemical sulfate reduction, Raman spectroscopy has been used to follow the conversion of sulfate to hydrogen sulfide (B99878) through various intermediate sulfur species. nju.edu.cn This capability would be invaluable for elucidating the reaction pathways of this compound.

A summary of characteristic vibrational frequencies for sulfate-containing compounds is presented in the table below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference(s) |

| Sulfate Antisymmetric Stretching | ~1112 | FTIR | spectroscopyonline.com |

| Sulfate Asymmetric Deformation | ~637, ~616 | FTIR | spectroscopyonline.com |

| Sulfate Symmetric Stretching | ~984 | Raman | nih.gov |

| Aliphatic C-H Stretching (in SDS) | 2854, 2922 | FTIR | researchgate.net |

| S-O Stretching (in SDS) | ~1223 | FTIR | researchgate.net |

| N-deuterated imidazolium (B1220033) ring (RNase A with sulfate) | 1408 | Raman | nih.gov |

| Amide I' band (RNase A with sulfate) | Raman | nih.gov | |

| Tyrosine doublet (RNase A with sulfate) | Raman | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. It provides information about the chemical environment of specific nuclei, such as ¹H and ¹³C, allowing for the unambiguous assignment of the molecular structure of this compound and its potential transformation products. Furthermore, NMR can be employed to perform kinetic studies by monitoring the change in concentration of reactants and products over time.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS) for Identification of Reaction Products and Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. thieme-connect.de It is highly sensitive and provides molecular weight information, which is crucial for identifying reaction products. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an even more formidable tool for analyzing complex mixtures, enabling the separation, identification, and quantification of individual components. mdpi.comnih.gov

For instance, LC-MS/MS methods have been developed for the quantification of various compounds, including diamorphine and its metabolites, demonstrating the technique's ability to handle complex biological matrices. nih.gov In the context of this compound, LC-MS could be used to separate and identify products from its degradation or reaction pathways. gev-online.comteledynelabs.com The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) would provide further structural information to confirm the identities of these products. mdpi.com For example, a study on the analysis of phthalates, which are structurally distinct but share the characteristic of being esters, showcases the utility of LC-MS/MS for identifying and quantifying trace-level contaminants. researchgate.net Similarly, methods for analyzing other sulfates, like dermatan sulfate, have been successfully developed using ion-pairing LC-MS/MS. nih.gov

X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) for Solid-State Analysis of Precipitates or Crystalline Products

When reactions involving this compound lead to the formation of solid precipitates or crystalline products, X-ray techniques are essential for their characterization.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and/or electronic structure of matter. princeton.edu It is particularly useful for studying the coordination environment and oxidation state of sulfur in various materials. kit.eduacs.org The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination chemistry of the absorbing atom. princeton.edu This makes XAS a powerful tool for distinguishing between different sulfur species that might be present in a sample. kit.edu

X-ray Diffraction (XRD) is the primary technique for determining the crystallographic structure of a solid. nih.gov By analyzing the diffraction pattern produced when X-rays interact with a crystalline material, one can determine the arrangement of atoms within the crystal lattice. iucr.orgresearchgate.netchalmers.se This is crucial for identifying the specific crystalline phases of any solid products that may form from reactions of this compound. researchgate.net For example, XRD has been used to identify the different crystalline phases of calcium sulfate in various materials. nih.gov

The table below summarizes the applications of these X-ray techniques.

| Technique | Information Provided | Application for this compound Studies | Reference(s) |

| XAS | Local coordination environment, oxidation state | Characterizing sulfur speciation in solid reaction products or adsorbates | princeton.edukit.eduresearchgate.net |

| XRD | Crystalline structure, phase identification | Identifying crystalline precipitates or solid reaction products | nih.govresearchgate.net |

Advanced Chromatographic Methods for Separation, Identification, and Quantification of Complex Mixtures

Chromatographic techniques are fundamental for the separation, identification, and quantification of components within a complex mixture. For the analysis of this compound and its reaction mixtures, both gas and liquid chromatography are highly applicable.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Purity Determination

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. scholarsresearchlibrary.com While direct analysis of this compound might be challenging due to its relatively high boiling point, GC is invaluable for analyzing more volatile reactants, byproducts, or degradation products. For related compounds like dimethyl sulfate and diethyl sulfate, GC methods have been developed for their determination in various matrices. nih.govosti.gov These methods often employ a mass spectrometer (GC-MS) as the detector, which provides definitive identification of the separated components. scholarsresearchlibrary.combgrci.denih.gov The purity of this compound itself is often specified by GC analysis. avantorsciences.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including those that are not suitable for GC. torontech.com HPLC is particularly well-suited for analyzing reaction mixtures containing this compound, its precursors, and its transformation products. google.com The purity of compounds can be effectively determined using HPLC. google.com Different HPLC methods can be employed, such as reversed-phase chromatography, where separation is based on hydrophobicity. tcichemicals.com For ionic compounds, ion-pair chromatography can be utilized. tcichemicals.com The development of an HPLC method for determining dimethyl sulfate and diethyl sulfate in products highlights its applicability to related compounds. google.com

The following table outlines the key features of GC and HPLC for the analysis of this compound.

| Technique | Principle | Applications for this compound | Reference(s) |

| GC | Separation of volatile compounds in a gaseous mobile phase | Purity determination, analysis of volatile reaction components | scholarsresearchlibrary.comavantorsciences.com |

| HPLC | Separation of compounds in a liquid mobile phase under high pressure | Reaction mixture analysis, purity determination, quantification | torontech.comgoogle.com |

Specialized Chromatographic Techniques for Trace Analysis and Isomer Separation

The detection and quantification of this compound at trace levels, as well as the separation of its potential isomers, are critical for process monitoring and quality control. Given its structural similarity to other dialkyl sulfates, such as dimethyl sulfate (DMS) and diethyl sulfate (DES), which are known for their reactivity and potential toxicity, highly sensitive and selective analytical methods are required. nih.gov Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the cornerstones of this type of analysis. researchgate.net

For trace analysis, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a particularly powerful technique. scholarsresearchlibrary.comnih.gov The methodology generally involves the extraction of the analyte from the sample matrix, followed by chromatographic separation and detection. For analogous compounds like DMS, which can decompose in hot GC injection systems, specific measures are necessary to ensure accurate quantification, such as derivatization or the use of a deuterated internal standard. nih.gov A simple "dissolve-and-inject" approach combined with GC-MS has been validated for determining trace levels of DMS, achieving low limits of detection (LOD) and quantification (LOQ). nih.gov Given that this compound has a higher boiling point than DMS, GC conditions would need to be optimized accordingly, likely requiring higher temperatures for elution. avantorsciences.com

The separation of isomers, which may arise from the use of different amyl alcohol isomers in the synthesis of this compound, presents a significant analytical challenge. Chiral chromatography, a specialized form of HPLC or GC, is the method of choice for separating enantiomers and diastereomers. researchgate.netgoogle.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times and thus, separation. For example, polysaccharide-based CSPs, such as those derived from amylose, are widely used for resolving a variety of chiral compounds. google.com The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the this compound isomers.

The table below summarizes typical chromatographic techniques applicable for the analysis of dialkyl sulfates, which can be adapted for this compound.

Table 1: Specialized Chromatographic Techniques for Dialkyl Sulfate Analysis

| Technique | Purpose | Stationary Phase (Column) Example | Detector | Key Findings/Application | Citation |

|---|---|---|---|---|---|

| GC-MS | Trace Analysis | Rtx-624, Rtx-5MS | Mass Spectrometer | Enables sensitive and selective determination of residues in various matrices. A validated method for DMS achieved an LOQ of 0.48 mg kg⁻¹. | nih.govscholarsresearchlibrary.comnih.gov |

| HPLC | Isomer Separation | Chiral Stationary Phase (e.g., Amylose-based) | UV, MS | Allows for the separation and quantification of individual optical isomers. | google.comnih.gov |

| GC-FID | Routine Quantification | DB-5, HP-5 | Flame Ionization Detector | Suitable for routine analysis where high sensitivity of MS is not required. | mdpi.com |

| Ion Chromatography | Analysis of Degradation Products | Anion Exchange Column | Conductivity Detector | Useful for quantifying ionic degradation products like sulfate and alkyl sulfates. | scholarsresearchlibrary.com |

Electrochemical Methodologies for Probing Redox Behavior and Reactivity

Electrochemical methods offer a powerful suite of tools for investigating the redox behavior and reactivity of chemical compounds like this compound. inl.gov These techniques are based on measuring the electrical potential and/or current generated during a chemical reaction at an electrode-solution interface. maciassensors.comlibretexts.org They can provide valuable insights into the mechanisms of electron transfer, the stability of reactive intermediates, and the kinetics of chemical transformations. platypustech.com

Cyclic Voltammetry (CV) is a primary technique for probing redox processes. ims.ac.jp In a CV experiment, the potential applied to a working electrode is scanned linearly in a forward and then a reverse direction, and the resulting current is measured. The resulting plot of current versus potential (a voltammogram) reveals information about the oxidation and reduction potentials of the analyte. For this compound, CV could be used to determine its susceptibility to oxidation or reduction and to identify the electrochemical conditions under which it might degrade. The shape of the voltammogram can also indicate the reversibility of the redox reactions and the stability of the species formed. researchgate.net

Other electrochemical techniques, such as electrolysis at a controlled potential, can be used to induce the transformation of this compound and generate degradation products for further analysis. maciassensors.com By coupling an electrochemical cell to a spectroscopic or chromatographic instrument, it is possible to identify the products formed during the redox reaction in real-time. The study of related sulfate compounds has shown that electrochemical methods can be effective for inducing and monitoring their degradation. scirp.orgnih.gov For instance, the electrochemical reaction of aqueous iron sulfate has been successfully studied using in-situ X-ray absorption spectroscopy correlated with cyclic voltammetry results. ims.ac.jp

The table below outlines key electrochemical techniques and their potential applications in studying this compound.

Table 2: Electrochemical Methodologies for the Study of this compound

| Technique | Principle | Information Obtained for this compound | Citation |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current response to a linearly cycled potential sweep. | Oxidation and reduction potentials, reversibility of redox reactions, stability of electrochemically generated intermediates. | ims.ac.jp |

| Controlled-Potential Electrolysis | Applies a constant potential to drive a redox reaction to completion. | Bulk synthesis of oxidation/reduction products for structural identification, investigation of reaction pathways. | maciassensors.com |

| Spectroelectrochemistry | Combines an electrochemical technique (like CV) with a spectroscopic method (like UV-Vis or IR). | In-situ identification of transient species and final products formed at the electrode surface. | ims.ac.jp |

| Electrocoagulation | Uses sacrificial anodes to generate coagulants for removing dissolved species. | Potential for studying degradation and removal from aqueous solutions. | nih.gov |

Chemometric Approaches for Multivariate Data Analysis in Spectroscopic and Chromatographic Studies

The analysis of this compound using modern spectroscopic (e.g., NMR, IR) and chromatographic (e.g., GC-MS, HPLC) techniques generates large and complex datasets. longdom.org Chemometrics, which involves the application of mathematical and statistical methods, is essential for extracting meaningful information from this multivariate data. mdpi.comresearchgate.net These approaches can reveal hidden patterns, correlations, and trends that are not apparent from a simple inspection of the data. longdom.orgbrjac.com.br